(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in several studies. For instance, coumarin derivatives containing (E)-methyl 2-(methoxyimino)-2-phenylacetate moieties were synthesized and their bioactivity was assessed, with one derivative showing good fungicidal activity . Another study focused on the stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives, which also demonstrated potent fungicidal activity . These studies suggest that the synthesis of such compounds is feasible and can lead to bioactive molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate" has been characterized using various spectroscopic techniques and theoretical calculations. X-ray diffraction has been employed to determine the crystal structure of related compounds, revealing details such as intramolecular hydrogen bonding and crystal packing . Density functional theory (DFT) calculations have been used to optimize molecular geometries and predict properties like molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored through theoretical analyses, including natural bond orbital (NBO) analysis, Fukui function analysis, and studies of electrophilicity and charge transfer . These studies provide insights into the potential chemical reactions that such compounds might undergo, including interactions with biological molecules like DNA bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. Spectroscopic techniques like FT-IR and UV-Vis have been used to characterize the compounds . Computational studies have provided information on properties such as nonlinear optical (NLO) properties, molecular electrostatic potential (MEP), and Fukui function . The influence of solvents on the stability of tautomers has also been studied, which is relevant for understanding the behavior of these compounds in different environments .
Scientific Research Applications
Synthesis and Structure
- This compound is used in the synthesis of novel 1-Aryl-3-Oxypyrazoles, showing potential in crystal structure analysis and fungicidal activity. The synthesis involves the reaction of 1-aryl-1H-pyrazol-3-ols with (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, demonstrating its utility in creating new chemical entities (Liu et al., 2014).
- The compound plays a role in the design and synthesis of dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals. It's used as a starting material in a four-step synthesis process, highlighting its importance in the development of new fungicides (Yang et al., 2017).
Fungicidal Applications
- Several studies have explored its derivatives for fungicidal activities. One study synthesized oxime ether derivatives containing 1-aryl-3-oxypyrazoles using this compound, finding that some derivatives exhibited excellent fungicidal activities against Rhizoctonia solani (Lv et al., 2015).
- Another research found that its derivatives, specifically those containing a pyrazole ring, showed potent fungicidal activity against various fungi, indicating the compound's relevance in agricultural fungicide development (Li et al., 2006).
Herbicidal Activity
- Its derivatives, specifically 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, have been investigated as potential herbicides. Studies show that these derivatives exhibit strong phytotoxic effects on both shoot and root systems of plants like Arabidopsis thaliana, suggesting their potential in herbicide development (Araniti et al., 2014).
Antibacterial Applications
- Some derivatives have also demonstrated antibacterial activities. For instance, novel (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate derivatives showed antibacterial activities against Fusarium graminearum and Fusarium solani, indicating its potential in the development of antibacterial agents (Ma Xi-han, 2011).
properties
IUPAC Name |
methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXOYHMGOQPIV-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate | |
CAS RN |
115199-26-3 | |
Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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